
Brivudine monophosphate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of brivudine involves the coupling of E-5-(2-bromovinyl) uracil with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose to obtain E-5-(2-bromovinyl)-3’,5’-di-O-p-toluoyl-2’-deoxyuridine as a mixture of α and β isomers. This mixture is then subjected to chromatographic purification to obtain the pure β-isomer. In the subsequent stage, E-5-(2-bromovinyl)-3’,5’-di-O-p-toluoyl-2’-deoxyuridine is treated with sodium methoxide to yield brivudine .
Industrial Production Methods: The industrial production of brivudine follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated systems for the chromatographic purification and precise control of reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Brivudine monophosphate undergoes various chemical reactions, including:
Oxidation: Brivudine can be oxidized to form its corresponding oxo derivatives.
Reduction: Reduction reactions can convert brivudine into its reduced forms.
Substitution: Brivudine can undergo nucleophilic substitution reactions, particularly at the bromovinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of brivudine, such as oxo-brivudine and reduced brivudine .
Applications De Recherche Scientifique
Chemistry: Brivudine monophosphate is used as a model compound in the study of nucleoside analogs and their chemical properties .
Biology: In biological research, this compound is used to study the mechanisms of antiviral activity and the interaction of nucleoside analogs with viral enzymes .
Medicine: this compound is primarily used in the treatment of herpes zoster and herpes simplex virus infections. It has shown efficacy in reducing the incidence of postherpetic neuralgia and improving the quality of life for patients with herpes zoster .
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs and as a reference compound in quality control processes .
Mécanisme D'action
Brivudine monophosphate exerts its antiviral effects by inhibiting viral DNA synthesis. It is phosphorylated by viral thymidine kinase to its monophosphate form, which is then further phosphorylated to its active triphosphate form. The active triphosphate form inhibits viral DNA polymerase, thereby preventing viral replication . The molecular targets include viral thymidine kinase and DNA polymerase .
Comparaison Avec Des Composés Similaires
Acyclovir: Another nucleoside analog used to treat herpes virus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Famciclovir: A prodrug of penciclovir, used to treat herpes zoster and herpes simplex virus infections.
Uniqueness: Brivudine monophosphate is unique in its high selectivity and potency against varicella-zoster virus and herpes simplex virus. Unlike acyclovir and valacyclovir, this compound has a distinct mechanism of action involving the specific phosphorylation by viral thymidine kinase .
Propriétés
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCVKAHHUJPQO-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80860-82-8, 83378-41-0 | |
| Record name | Brivudine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRIVUDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


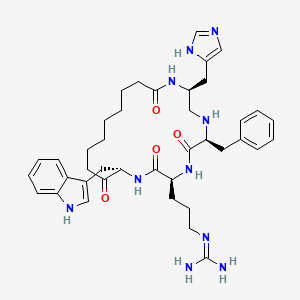
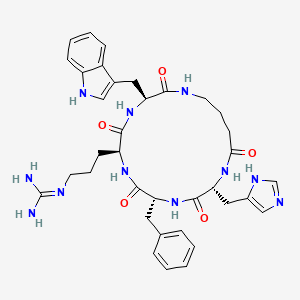
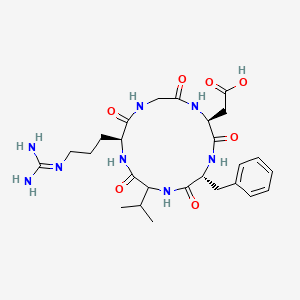
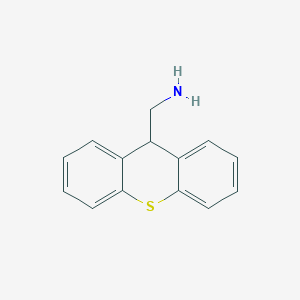
![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)
![c[-Arg-Gly-Asp-Acpca19-]](/img/structure/B10847289.png)
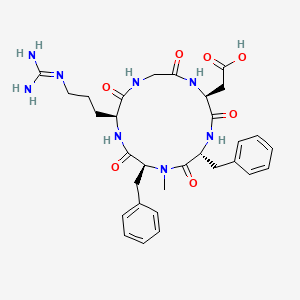
![c[-Arg-Gly-Asp-Acpca34-]](/img/structure/B10847296.png)
![c-[-Arg-Gly-Asp-Acpca30-]](/img/structure/B10847299.png)
![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)
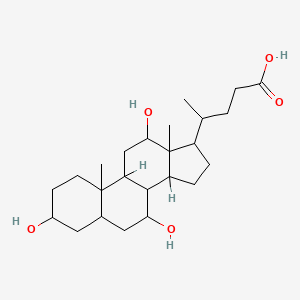
![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)
![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)
